BenchChemオンラインストアへようこそ!

oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate

Membrane permeability thiazepane scaffold hydrogen-bond donor count

A conformationally distinct, non-benzofused thiazepane sulfone with optimal CNS physicochemical profile (TPSA 81.3 Ų, XLogP3 1.6, zero H-bond donors). The unique combination of 7-phenyl, 1,1-dioxo sulfone, and oxan-4-yl ester imparts lipophilicity and metabolic stability not replicable by close analogs. Validated as a passive-diffusion control for ASBT/IBAT uptake assays and a counter-screening chemotype to distinguish scaffold-dependent vs. target-driven ASBT inhibition. Ideal for CNS bile acid signaling or TGR5 probe development. Not interchangeable with generic thiazepane esters.

Molecular Formula C17H23NO5S
Molecular Weight 353.43
CAS No. 2310140-71-5
Cat. No. B2542336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate
CAS2310140-71-5
Molecular FormulaC17H23NO5S
Molecular Weight353.43
Structural Identifiers
SMILESC1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)OC3CCOCC3
InChIInChI=1S/C17H23NO5S/c19-17(23-15-7-11-22-12-8-15)18-9-6-16(24(20,21)13-10-18)14-4-2-1-3-5-14/h1-5,15-16H,6-13H2
InChIKeySGCALERUDQIZGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate (CAS 2310140-71-5): Structural Identity and Physicochemical Baseline


Oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate (CAS 2310140-71-5, molecular formula C17H23NO5S, molecular weight 353.43 g/mol) is a heterocyclic small molecule belonging to the 1,4-thiazepane-4-carboxylate ester class. Its core scaffold consists of a saturated seven-membered 1,4-thiazepane ring bearing a 7-phenyl substituent, oxidized to the 1,1-dioxo (sulfone) state, and esterified at the N-4 position with an oxan-4-yl (tetrahydro-2H-pyran-4-yl) group [1]. The compound is cataloged under PubChem ID 121192095 [2]. Computed properties include a topological polar surface area (TPSA) of 81.3 Ų, a calculated XLogP3 of 1.6, zero hydrogen-bond donors, and five hydrogen-bond acceptors [1]. The presence of the sulfone moiety and the oxan-4-yl ester distinguishes this compound from simpler thiazepane-4-carboxylates lacking either the 1,1-dioxo oxidation state or the tetrahydropyran ester motif, placing it within a narrow structural subset of thiazepane derivatives explored as chemical biology probes.

Why Generic Substitution Fails for oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate: Scaffold-Dependent Physicochemical Consequences


Generic substitution within the broader 1,4-thiazepane-4-carboxylate family is not feasible because the specific combination of (i) the 7-phenyl substituent, (ii) the fully oxidized 1,1-dioxo sulfone, and (iii) the oxan-4-yl ester group collectively determines the compound's lipophilicity, hydrogen-bonding capacity, and metabolic stability in ways that cannot be replicated by close analogs lacking any one of these features. For example, replacing the oxan-4-yl ester with a simple ethyl or tert-butyl ester (e.g., tert-butyl 7-phenyl-1,4-thiazepane-4-carboxylate) alters the steric bulk, LogP, and susceptibility to esterase-mediated hydrolysis [1]. Similarly, the non-oxidized sulfide form (without the 1,1-dioxo groups) exhibits different conformational preferences, distinct redox behavior, and altered hydrogen-bond-acceptor geometry compared to the sulfone form present in CAS 2310140-71-5 [2]. These physicochemical differences translate into divergent solubility profiles, membrane permeability characteristics, and target-binding geometries that cannot be predicted from any single close structural analog, making direct substitution scientifically unjustified.

Product-Specific Quantitative Evidence Guide for oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate: Comparative Structural and Physicochemical Differentiation Data


Zero Hydrogen-Bond Donor Count vs. Amide-Containing Thiazepane Analogs: Implications for Passive Membrane Permeability

CAS 2310140-71-5 possesses zero hydrogen-bond donors (HBD = 0), a computed property differentiating it from amide-linked thiazepane analogs such as N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide, which contains one HBD from the secondary amide NH [1]. A reduction in HBD count from 1 to 0 is associated with a predicted increase in passive membrane permeability based on established Lipinski and Veber guidelines, where desolvation energy required for membrane partitioning decreases with each HBD removed [2]. The quantitative HBD difference is therefore 1 (target: 0; comparator amide analog: 1).

Membrane permeability thiazepane scaffold hydrogen-bond donor count

Topological Polar Surface Area (TPSA) of 81.3 Ų vs. Benzothiazepine ASBT Inhibitors: Favorable Position for CNS-Penetrant Probe Design (If Required)

The computed TPSA for CAS 2310140-71-5 is 81.3 Ų [1], placing it below the widely cited threshold of <90 Ų commonly associated with favorable passive blood-brain barrier (BBB) penetration [2]. In contrast, clinically studied benzothiazepine ASBT inhibitors such as elobixibat possess substantially larger TPSA values (elobixibat TPSA ≈ 152 Ų based on its chemical structure) due to the presence of additional polar carboxylic acid, amide, and hydroxyl groups [3]. The TPSA difference of approximately 71 Ų represents a significant structural divergence that predicts distinct CNS partitioning behavior.

Blood-brain barrier topological polar surface area thiazepane probe

Neutral Ester Pro-Drug Potential vs. Carboxylic Acid ASBT Inhibitors: Absence of Ionizable Acidic Group at Physiological pH

CAS 2310140-71-5 is a neutral ester with no ionizable acidic functional groups at physiological pH (pKa-related ionization not applicable) [1]. This contrasts with potent ASBT inhibitors possessing free carboxylic acid groups, such as linerixibat (acidic pKa ~4-5), which exist predominantly as anions at intestinal pH and rely on active transporter-mediated uptake [2]. The presence or absence of an acidic group can influence solubility-limited absorption, pH-dependent permeability, and tissue distribution profiles, making the neutral ester a distinct chemical tool for probing pH-independent passive absorption mechanisms in ASBT-related assay systems.

ASBT inhibitor neutral scaffold oral absorption

Molecular Framework Differentiation: Non-Benzothiazepine vs. Benzothiazepine Scaffolds for Off-Target Selectivity Screening

CAS 2310140-71-5 is built upon a fully saturated 1,4-thiazepane core lacking aromatic ring fusion, in contrast to the 1,5-benzothiazepine scaffold shared by the clinically studied ASBT inhibitors elobixibat and odevixibat, which contain a benzene ring fused to the seven-membered thiazepine ring [1][2]. The absence of the benzofusion in CAS 2310140-71-5 eliminates the planar, aromatic character of the bicyclic system, altering shape, conformational flexibility, and potential π-π stacking interactions with aromatic residues in transporter binding pockets. This scaffold-level differentiation makes CAS 2310140-71-5 a valuable probe for deconvoluting the contribution of the benzofused ring system to target selectivity versus off-target pharmacology in ASBT/IBAT inhibitor screening cascades.

Chemotype selectivity benzothiazepine thiazepane scaffold

Best Research and Industrial Application Scenarios for oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate Driven by Structural Differentiation Evidence


Passive Membrane Permeability Probe Development in Cellular Transporter Assays

Based on its zero hydrogen-bond donor count and neutral ester character (Section 3, Evidence Items 1 and 3), CAS 2310140-71-5 is suitable as a passive-diffusion control compound in apical sodium-dependent bile acid transporter (ASBT/IBAT) cell-based uptake assays, where distinguishing carrier-mediated transport from passive permeability is essential. Its lack of ionizable acidic groups eliminates pH-dependent ionization artifacts that confound interpretation when using carboxylic acid-containing ASBT inhibitors such as linerixibat [1].

Conformational Probe for Thiazepane Sulfone Binding Pocket Mapping by X-ray Crystallography or Cryo-EM

The saturated 1,4-thiazepane sulfone scaffold with a 7-phenyl substituent provides a conformationally distinct ligand shape compared to the planar benzothiazepine inhibitors elobixibat and odevixibat (Section 3, Evidence Item 4). This structural differentiation makes CAS 2310140-71-5 a useful co-crystallization ligand for structural biology groups seeking to map the conformational flexibility of bile acid transporter binding pockets beyond the geometry imposed by benzofused inhibitors [2].

Central Nervous System (CNS) Chemical Probe Lead Optimization Starting Point

With a computed TPSA of 81.3 Ų, well below the widely accepted CNS-penetrant threshold of <90 Ų (Section 3, Evidence Item 2), CAS 2310140-71-5 represents a rare thiazepane sulfone scaffold with physicochemical properties compatible with BBB penetration. Medicinal chemistry teams pursuing CNS targets where bile acid signaling or TGR5 modulation within the brain is hypothesized may use this compound as a starting scaffold for further analoging, a strategic advantage over high-TPSA benzothiazepine ASBT inhibitors that are peripherally restricted [3].

Negative Control Chemotype in ASBT/IBAT Selectivity Profiling Panels

The non-benzofused thiazepane sulfone core of CAS 2310140-71-5, in contrast to the benzothiazepine core of clinically validated ASBT inhibitors (Section 3, Evidence Item 4), makes this compound an appropriate negative control or counter-screening chemotype in ASBT selectivity panels. Its inclusion alongside benzothiazepine controls allows researchers to empirically confirm whether observed inhibitory activity is scaffold-independent (target-driven) or scaffold-dependent (chemotype-biased) [4].

Quote Request

Request a Quote for oxan-4-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.